An In-depth Technical Guide to 2-Chloro-N-(tetrahydro-2-furanylmethyl)acetamide (CAS: 39089-62-8)
An In-depth Technical Guide to 2-Chloro-N-(tetrahydro-2-furanylmethyl)acetamide (CAS: 39089-62-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-N-(tetrahydro-2-furanylmethyl)acetamide is a bifunctional organic molecule of significant interest in medicinal chemistry and synthetic organic chemistry. Its structure, incorporating a reactive electrophilic chloroacetamide group and a hydrophilic tetrahydrofuran moiety, positions it as a versatile building block for the synthesis of novel bioactive compounds. The chloroacetamide functional group is a well-established "warhead" for the design of targeted covalent inhibitors, which form a stable bond with nucleophilic amino acid residues, such as cysteine, in the active sites of enzymes.[1][2] This mode of action can lead to high potency and prolonged duration of drug activity. The tetrahydrofuran ring, on the other hand, can improve the pharmacokinetic properties of a molecule, such as solubility and metabolic stability. This guide provides a comprehensive overview of the synthesis, properties, reactivity, and potential applications of 2-Chloro-N-(tetrahydro-2-furanylmethyl)acetamide in the context of drug discovery and development.
Physicochemical Properties
A summary of the key physicochemical properties of 2-Chloro-N-(tetrahydro-2-furanylmethyl)acetamide is presented in the table below.
| Property | Value | Source |
| CAS Number | 39089-62-8 | [] |
| Molecular Formula | C₇H₁₂ClNO₂ | [] |
| Molecular Weight | 177.63 g/mol | [] |
| IUPAC Name | 2-chloro-N-[(2R)-oxolan-2-yl]methyl]acetamide | [] |
| Synonyms | 2-Chloro-N-(tetrahydrofuran-2-ylmethyl)acetamide, N-(Chloroacetyl)-2-(aminomethyl)tetrahydrofuran | [4] |
| Appearance | Predicted: White to off-white solid | N/A |
| Melting Point | Predicted: 42-45 °C | N/A |
| Boiling Point | Predicted: Decomposes upon heating | N/A |
| Solubility | Predicted: Soluble in methanol, ethanol, dichloromethane, chloroform | N/A |
Synthesis of 2-Chloro-N-(tetrahydro-2-furanylmethyl)acetamide
The synthesis of 2-Chloro-N-(tetrahydro-2-furanylmethyl)acetamide is typically achieved through the acylation of tetrahydrofurfurylamine with chloroacetyl chloride.[5][6] This is a standard nucleophilic acyl substitution reaction where the amine nitrogen attacks the electrophilic carbonyl carbon of the acid chloride, leading to the formation of an amide bond and the elimination of hydrogen chloride. A non-nucleophilic base, such as triethylamine or DBU, is commonly used to neutralize the HCl byproduct and drive the reaction to completion.[7]
Experimental Protocol:
Materials:
-
Tetrahydrofurfurylamine
-
Chloroacetyl chloride
-
Triethylamine (or another suitable non-nucleophilic base)
-
Anhydrous dichloromethane (or another suitable inert solvent like THF or ethyl acetate)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and equipment (round-bottom flask, dropping funnel, magnetic stirrer, etc.)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tetrahydrofurfurylamine (1.0 equivalent) and triethylamine (1.1-1.2 equivalents) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of chloroacetyl chloride (1.05-1.1 equivalents) in anhydrous dichloromethane to the stirred amine solution via a dropping funnel over 30-60 minutes. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude 2-Chloro-N-(tetrahydro-2-furanylmethyl)acetamide can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Caption: General workflow for the synthesis of 2-Chloro-N-(tetrahydro-2-furanylmethyl)acetamide.
Analytical Characterization
The structure and purity of 2-Chloro-N-(tetrahydro-2-furanylmethyl)acetamide can be confirmed using standard analytical techniques. Below are the predicted spectral data based on analogous structures.
Predicted ¹H and ¹³C NMR Spectral Data
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) ~6.5-7.0 (br s, 1H, NH), 4.15 (s, 2H, COCH₂Cl), 3.9-4.1 (m, 1H, OCH), 3.7-3.9 (m, 2H, OCH₂), 3.3-3.5 (m, 2H, NCH₂), 1.8-2.1 (m, 4H, CH₂CH₂).
-
¹³C NMR (100 MHz, CDCl₃): δ (ppm) ~166.0 (C=O), ~77.0 (OCH), ~68.0 (OCH₂), ~45.0 (NCH₂), ~42.5 (COCH₂Cl), ~28.0 (CH₂), ~25.0 (CH₂).
Note: The exact chemical shifts may vary depending on the solvent and other experimental conditions.[8][9]
Predicted Mass Spectrometry Data
-
MS (ESI+): m/z [M+H]⁺ = 178.06, [M+Na]⁺ = 200.04.
Predicted Infrared (IR) Spectroscopy Data
-
IR (KBr, cm⁻¹): ~3300 (N-H stretch), ~2950, 2870 (C-H stretch), ~1660 (C=O stretch, Amide I), ~1550 (N-H bend, Amide II), ~1090 (C-O-C stretch), ~750 (C-Cl stretch).[10]
Chemical Reactivity and Applications in Drug Development
The chemical reactivity of 2-Chloro-N-(tetrahydro-2-furanylmethyl)acetamide is dominated by the electrophilic nature of the chloroacetamide group. The carbon atom bearing the chlorine is susceptible to nucleophilic attack (Sₙ2 reaction), making this compound an excellent scaffold for introducing the tetrahydrofurfurylamide moiety onto various molecules.[7]
Covalent Inhibition of Enzymes
A primary application of this compound in drug development is as a building block for targeted covalent inhibitors.[1] The chloroacetamide "warhead" can form a covalent bond with the thiol group of a cysteine residue within the active site of a target enzyme. This irreversible inhibition can lead to enhanced potency and a longer duration of action compared to non-covalent inhibitors.
Caption: Mechanism of covalent inhibition by a 2-chloroacetamide derivative.
The tetrahydrofuran moiety can be strategically employed to interact with specific pockets of the enzyme's active site, thereby enhancing binding affinity and selectivity. Furthermore, its hydrophilic nature can improve the overall drug-like properties of the inhibitor.
Synthetic Intermediate
Beyond covalent inhibitors, 2-Chloro-N-(tetrahydro-2-furanylmethyl)acetamide serves as a valuable intermediate for the synthesis of a wide range of heterocyclic compounds and other complex molecules with potential therapeutic applications. The chloro group can be displaced by various nucleophiles, including amines, thiols, and alcohols, allowing for the facile introduction of diverse functionalities.[7]
Safety and Handling
2-Chloro-N-(tetrahydro-2-furanylmethyl)acetamide should be handled with care in a well-ventilated laboratory fume hood. As with other chloroacetamide derivatives, it is predicted to be an irritant to the skin, eyes, and respiratory tract. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water and seek medical attention. For detailed safety information, consult the Material Safety Data Sheet (MSDS) from the supplier.
Conclusion
2-Chloro-N-(tetrahydro-2-furanylmethyl)acetamide is a key synthetic intermediate with significant potential in drug discovery and development. Its bifunctional nature, combining a reactive chloroacetamide warhead with a favorable pharmacokinetic modulator in the tetrahydrofuran ring, makes it an attractive building block for the design of novel therapeutics, particularly targeted covalent inhibitors. The straightforward synthesis and versatile reactivity of this compound provide a solid foundation for its application in the creation of diverse chemical libraries for biological screening and the development of next-generation medicines.
References
- Supporting Information. (n.d.). ResearchGate.
- A Facile Amidation of Chloroacetyl Chloride Using DBU. (2017). International Journal of ChemTech Research, 10(3), 365-372.
- Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease. (2022). Journal of Medicinal Chemistry, 65(21), 14486–14500.
- Covalent Inhibitors of Bacterial Peptidoglycan Biosynthesis Enzyme MurA with Chloroacetamide Warhead. (2022). European Journal of Medicinal Chemistry, 243, 114752.
- Covalent Inhibitors for Neglected Diseases: An Exploration of Novel Therapeutic Options. (2022). Molecules, 27(19), 6524.
- Synthesis of Biologically Active 2-Chloro-N-Alkyl/Aryl Acetamide Derivatives. (2011). International Journal of Pharma Sciences and Research, 2(7), 148-156.
-
Product information, 2-Chloro-n-(tetrahydro-2-furanylmethyl)acetamide. (n.d.). P&S Chemicals. Retrieved from [Link]
- Synthesis of 2-Furanacetamide from Furan-2-Acetic Acid: Application Notes and Protocols for Researchers. (n.d.). Benchchem.
- Reaction conditions and reagents: (a) chloroacetyl chloride 2, Et3N, acetone, r.t., overnight. (n.d.). ResearchGate.
-
Synthesis of 2-Chloro-N-methyl-N-(2-phenylethyl)acetamide. (n.d.). PrepChem.com. Retrieved from [Link]
- Synthesis, characterization, crystal structure, and thermal analysis of 2-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) acetamide. (2015). Crystallography Reports, 60(7), 1083–1088.
- 2-Chloro-N-(4-hydroxyphenyl)acetamide. (2022).
-
N-(5-chloro-2-methylphenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[8]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide. (n.d.). AK Scientific, Inc. Retrieved from a relevant product page.
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2021). Journal of Biomedical Research & Environmental Sciences, 2(10), 934-957.
- Assignment of NMR spectral data of diastereomeric tetrahydrofuranyl acetals directly from their mixture by spectral simulation. (2017). Magnetic Resonance in Chemistry, 55(11), 1010-1017.
- Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10. (2005). Indian Journal of Chemistry - Section B, 44B(12), 2563-2567.
- Chloroacetyl chloride: applications in synthesis and toxicology. (2023). ChemicalBook.
- Single-Atom-Nickel Photocatalytic Site-Selective Sulfonation of Enamides: Access to Amidosulfones. (2022). Organic Letters, 24(31), 5786–5791.
- Amination and thiolation of chloroacetyl cellulose through reactive dissolution in N,N-dimethylformamide. (2015).
- 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. (2017). Molecules, 22(11), 1957.
- Rapid Structure Determination of Bioactive 4″-Tetrahydrofurfuryl Macrozone Reaction Mixture Components by LC-SPE/Cryo NMR and MS. (2021). Molecules, 26(20), 6296.
Sources
- 1. Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pschemicals.com [pschemicals.com]
- 4. ijpsr.info [ijpsr.info]
- 5. prepchem.com [prepchem.com]
- 6. sphinxsai.com [sphinxsai.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease - PubMed [pubmed.ncbi.nlm.nih.gov]
